
1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione is an organic compound that features both bromothiophene and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the thiophene ring.
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Coupling Reaction: Formation of the ethane-1,2-dione linkage between the bromothiophene and chlorophenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)-2-phenylethane-1,2-dione: Lacks the chlorine atom on the phenyl ring.
1-(Thiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione: Lacks the bromine atom on the thiophene ring.
Properties
CAS No. |
918350-09-1 |
|---|---|
Molecular Formula |
C12H6BrClO2S |
Molecular Weight |
329.60 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C12H6BrClO2S/c13-10-6-5-9(17-10)12(16)11(15)7-3-1-2-4-8(7)14/h1-6H |
InChI Key |
UKZNOVVOHNLWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=C(S2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





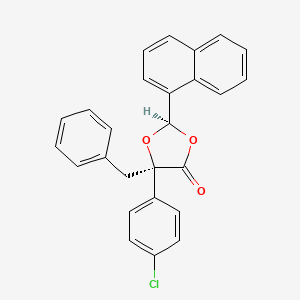
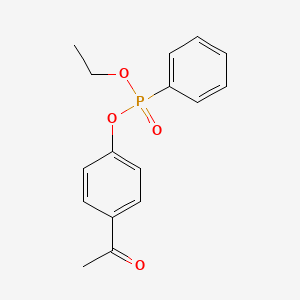
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
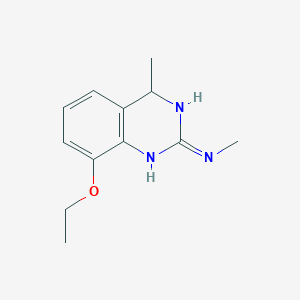
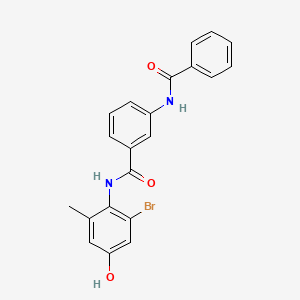
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
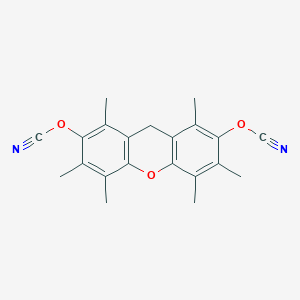
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
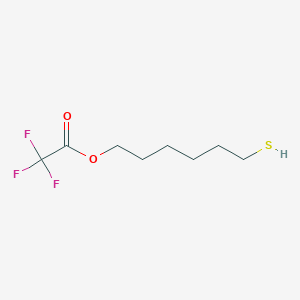
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)
